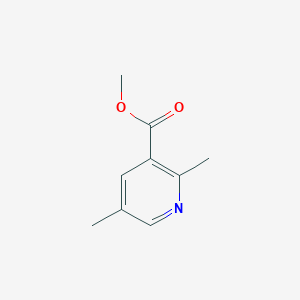
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid
Descripción general
Descripción
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid, also known as BDMPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMPAA is a derivative of phenylacetic acid, and its synthesis method involves the bromination of 3,4-dimethoxyphenylacetic acid.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid is not fully understood, but it is believed to involve the inhibition of protein synthesis. 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to the accumulation of incomplete proteins, which can be toxic to cells.
Biochemical and Physiological Effects:
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid can inhibit the growth of cancer cells and certain viruses. 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid is its high purity and yield, which makes it suitable for use in various lab experiments. However, one limitation is that the mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to study its mechanism of action in more detail to better understand its effects on protein synthesis. Additionally, 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid could be used as a tool to study the structure and function of ribosomes and other proteins involved in protein synthesis.
Aplicaciones Científicas De Investigación
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has been shown to exhibit anticancer and antiviral activities. In biochemistry, 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has been used as a tool to study the structure and function of proteins. In pharmacology, 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid has been studied for its potential as a drug target for various diseases.
Propiedades
IUPAC Name |
2-(2-bromo-3,4-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-7-4-3-6(5-8(12)13)9(11)10(7)15-2/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJUUMCWRUGRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)







![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)

![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)
